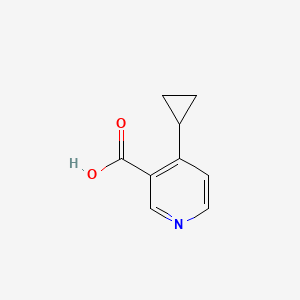

4-Cyclopropylnicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)8-5-10-4-3-7(8)6-1-2-6/h3-6H,1-2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTQLYQKUOIIHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclopropylnicotinic Acid and Its Analogues

Established Reaction Pathways for the Nicotinic Acid Core Synthesis

The nicotinic acid (pyridine-3-carboxylic acid) framework is a fundamental component of 4-cyclopropylnicotinic acid. Several well-established methods are utilized for its synthesis, primarily involving the oxidation of substituted pyridines.

One of the most common industrial methods involves the oxidation of 3-picoline (3-methylpyridine). This transformation can be achieved using various oxidizing agents, including potassium permanganate (KMnO₄) or nitric acid (HNO₃). The reaction proceeds by the oxidation of the methyl group at the 3-position to a carboxylic acid. Another significant route is the gas-phase ammoxidation of 3-picoline to 3-cyanopyridine, which is subsequently hydrolyzed to nicotinic acid. This industrial process is often catalyzed by metal oxides.

An alternative approach starts from quinolinic acid (pyridine-2,3-dicarboxylic acid), which can be selectively decarboxylated to yield nicotinic acid. This reaction can be performed by heating quinolinic acid, often in the presence of a catalyst. Additionally, biocatalytic methods have emerged as a greener alternative, utilizing microorganisms or enzymes to carry out the synthesis under milder conditions, which can improve selectivity and reduce waste.

| Starting Material | Key Reagents/Conditions | Product |

| 3-Picoline | 1. KMnO₄ or HNO₃, heat | Nicotinic acid |

| 3-Picoline | 1. Ammoxidation (e.g., V₂O₅ catalyst, air, NH₃) 2. Hydrolysis | Nicotinic acid |

| Quinolinic acid | Heat, catalyst | Nicotinic acid |

Strategic Approaches for Cyclopropyl (B3062369) Substituent Introduction at the 4-Position

The introduction of a cyclopropyl group at the 4-position of the pyridine (B92270) ring is a critical step in the synthesis of this compound. The regioselectivity of this transformation is paramount.

A primary strategy involves the synthesis of a 4-substituted pyridine precursor that can be converted into the cyclopropyl group. A common precursor is 4-vinylpyridine. The cyclopropanation of the vinyl group can be achieved through several methods. The Simmons-Smith reaction, which utilizes a diiodomethane and a zinc-copper couple (CH₂I₂/Zn(Cu)), is a classic method for converting alkenes to cyclopropanes. Another approach is the use of diazomethane in the presence of a palladium or copper catalyst.

Alternatively, the direct functionalization of the pyridine ring at the 4-position can be achieved. While direct C-H cyclopropanation is challenging, strategies involving the activation of the pyridine ring have been developed. This can involve the formation of an N-oxide or a pyridinium salt to direct the substitution to the 4-position. Subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling of a 4-halonicotinate with cyclopropylboronic acid, offer a versatile method for introducing the cyclopropyl moiety.

| Precursor | Reagent/Reaction | Intermediate/Product |

| 4-Vinylpyridine | CH₂I₂/Zn(Cu) (Simmons-Smith) | 4-Cyclopropylpyridine |

| 4-Vinylpyridine | CH₂N₂/Pd or Cu catalyst | 4-Cyclopropylpyridine |

| 4-Halonicotinic acid ester | Cyclopropylboronic acid, Pd catalyst (Suzuki coupling) | This compound ester |

Once 4-cyclopropylpyridine is obtained, it can be oxidized to this compound using similar methods as described for the synthesis of the nicotinic acid core, such as oxidation with potassium permanganate.

Multi-Step Chemical Synthesis of Complex Analogues Incorporating the this compound Moiety

The this compound moiety is often incorporated into larger, more complex molecules, particularly in the development of new pharmaceutical agents. The synthesis of these analogues typically involves a multi-step sequence where the pre-synthesized this compound, or a derivative thereof, is used as a key building block.

A prominent example of such a complex analogue is found in the development of novel antibacterial agents related to the fluoroquinolone class. For instance, the synthesis of analogues of Ciprofloxacin often involves the reaction of a functionalized quinolone core with a piperazine derivative. In a multi-step synthesis, this compound can be activated, for example, by converting it to its acid chloride or by using a coupling agent, and then reacted with a suitably substituted piperazine-quinolone intermediate.

Illustrative Synthetic Scheme for a Complex Analogue:

Activation of this compound: The carboxylic acid is converted to a more reactive species, such as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or activated with a peptide coupling reagent like HATU or HOBt.

Coupling Reaction: The activated this compound derivative is then reacted with a complex amine, for example, a piperazine-substituted fluoroquinolone core, in the presence of a base to form an amide bond.

Further Functionalization/Deprotection: Subsequent steps may involve the removal of protecting groups from other parts of the molecule or further functionalization to yield the final complex analogue.

This modular approach allows for the synthesis of a library of compounds by varying the structure of the complex amine partner, enabling the exploration of structure-activity relationships.

Development and Optimization of Novel Synthetic Routes to this compound Derivatives

Ongoing research in organic synthesis focuses on the development of more efficient, scalable, and environmentally friendly methods for the preparation of this compound and its derivatives. These efforts are centered on improving existing methods and discovering novel catalytic systems.

One area of development is the optimization of the cyclopropanation step. This includes the exploration of new catalysts for the reaction of vinylpyridines with diazo compounds or other carbene precursors to improve yield, stereoselectivity, and reduce catalyst loading. The use of chiral catalysts to achieve asymmetric cyclopropanation is also a significant area of research for the synthesis of enantiomerically pure derivatives.

Furthermore, the development of novel cross-coupling methodologies for the direct introduction of the cyclopropyl group onto a pre-functionalized nicotinic acid core is an active area of investigation. This includes the use of more robust and efficient palladium or copper catalysts that can tolerate a wider range of functional groups and reaction conditions. The goal is to develop a scalable and cost-effective synthesis that can be readily implemented in an industrial setting.

Recent advances also include the use of flow chemistry for the synthesis of this compound and its analogues. Flow reactors can offer improved safety, better control over reaction parameters, and higher throughput compared to traditional batch processes, making them an attractive option for the large-scale production of these valuable compounds.

| Area of Development | Key Focus | Potential Advantages |

| Optimized Cyclopropanation | New catalysts (e.g., Rh, Cu, Fe), chiral ligands | Higher yields, improved stereoselectivity, lower catalyst loading, access to enantiopure compounds |

| Novel Cross-Coupling | More efficient Pd or Cu catalysts, broader substrate scope | Greater functional group tolerance, milder reaction conditions, improved scalability |

| Flow Chemistry | Continuous processing, microreactors | Enhanced safety, better process control, increased throughput, easier scale-up |

Molecular Design and Scaffold Exploration Based on 4 Cyclopropylnicotinic Acid

Rationale for 4-Cyclopropylnicotinic Acid as a Privileged Medicinal Chemistry Scaffold

The designation of a molecular scaffold as "privileged" stems from its ability to serve as a versatile template for the development of ligands for multiple, distinct biological targets. This compound earns this distinction due to a confluence of advantageous structural and electronic features imparted by both the nicotinic acid core and the cyclopropyl (B3062369) substituent.

The nicotinic acid moiety, a pyridinecarboxylic acid, is a well-established pharmacophore present in numerous biologically active compounds. The pyridine (B92270) ring can engage in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions, which are crucial for molecular recognition at receptor binding sites. The carboxylic acid group provides a key site for hydrogen bonding and salt bridge formation, further anchoring ligands to their biological targets.

The introduction of a cyclopropyl group at the 4-position of the nicotinic acid ring confers several desirable properties that enhance its potential as a medicinal chemistry scaffold:

Conformational Rigidity: The three-membered ring of the cyclopropyl group introduces a significant degree of conformational constraint. This rigidity can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and potentially leading to higher affinity.

Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to larger alkyl groups. The C-H bonds of the cyclopropane (B1198618) ring are stronger, making them less susceptible to enzymatic oxidation by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles, including longer half-lives.

Unique Spatial Trajectory: The cyclopropyl group provides a distinct three-dimensional vector for substituents, allowing for the exploration of chemical space in a manner not achievable with linear or branched alkyl groups. This unique spatial arrangement can be exploited to achieve selective interactions with specific receptor subtypes.

These combined features make this compound a robust and versatile starting point for the design of novel therapeutic agents across a range of biological targets.

Application of Scaffold Hopping and Bioisosteric Replacement Strategies

The this compound framework serves as an excellent foundation for the application of established medicinal chemistry strategies such as scaffold hopping and bioisosteric replacement to generate novel chemical entities with diverse biological activities.

Scaffold hopping involves the replacement of a core molecular structure with a different, often isosteric or isofunctional, scaffold while retaining the key pharmacophoric elements. Starting from a known active compound containing the this compound core, medicinal chemists can explore alternative heterocyclic systems to replace the pyridine ring. The goal is to identify new scaffolds that may offer improved properties such as enhanced potency, better selectivity, or a more favorable intellectual property position. For instance, the pyridine ring could be "hopped" to other five- or six-membered heterocycles, such as pyrazole, isoxazole, or pyrimidine (B1678525), while retaining the cyclopropyl and carboxylic acid functionalities at analogous positions.

Bioisosteric replacement is a more subtle strategy that involves the substitution of an atom or a group of atoms with another that has similar steric, electronic, or physicochemical properties. This approach is frequently employed to fine-tune the properties of a lead compound. Within the this compound framework, several bioisosteric replacements can be envisaged:

Carboxylic Acid Bioisosteres: The carboxylic acid group is a common target for bioisosteric replacement to modulate acidity, improve metabolic stability, or enhance cell permeability. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and acylsulfonamides. Each of these replacements offers a different acidity profile and hydrogen bonding pattern, which can significantly impact biological activity.

Cyclopropyl Group Bioisosteres: While the cyclopropyl group itself is often considered a bioisostere for other groups like isopropyl, it can also be replaced to explore different structural and electronic properties. For example, replacing the cyclopropyl group with a vinyl, oxetanyl, or small heterocyclic ring can alter the conformation, lipophilicity, and metabolic stability of the molecule.

The following interactive table provides examples of potential scaffold hopping and bioisosteric replacement strategies starting from the this compound scaffold.

| Original Scaffold/Group | Strategy | Replacement Scaffold/Group | Potential Impact |

| Pyridine (in this compound) | Scaffold Hopping | Pyrazole | Altered hydrogen bonding capacity and aromaticity |

| Pyridine (in this compound) | Scaffold Hopping | Isoxazole | Modified electronic distribution and dipole moment |

| Carboxylic Acid | Bioisosteric Replacement | Tetrazole | Increased metabolic stability, similar acidity |

| Carboxylic Acid | Bioisosteric Replacement | Acylsulfonamide | Modulated acidity and hydrogen bonding pattern |

| Cyclopropyl | Bioisosteric Replacement | Oxetane | Increased polarity, improved solubility |

| Cyclopropyl | Bioisosteric Replacement | Vinyl | Introduction of planarity and potential for different interactions |

Design Principles for Modulating Biological Activity within the this compound Framework

The systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships (SAR) and the optimization of biological activity. Several key design principles guide this process:

Substitution on the Pyridine Ring: The pyridine ring of this compound offers several positions for substitution. Introducing substituents at the 2-, 5-, or 6-positions can modulate the electronic properties of the ring, influence the orientation of the carboxylic acid, and introduce new points of interaction with the biological target. The choice of substituent (e.g., halogen, alkyl, alkoxy, or amino group) can significantly impact potency and selectivity.

Modification of the Carboxylic Acid: As previously discussed, the carboxylic acid is a critical functional group. Converting it to an ester or an amide can serve as a prodrug strategy to improve cell permeability. The choice of the ester or amide substituent can also be used to introduce additional interactions with the target.

Derivatization of the Cyclopropyl Group: While the cyclopropyl group itself is important, it can also be functionalized. The introduction of substituents on the cyclopropane ring can further refine the shape and electronic properties of the molecule, leading to improved target engagement.

Conformational Control: The inherent rigidity of the this compound scaffold can be further manipulated through the introduction of additional constraining elements. This can lock the molecule into a more potent conformation and improve selectivity.

Detailed SAR studies on derivatives of this compound are crucial for understanding the specific requirements for activity at a given target. For example, in the development of enzyme inhibitors, the precise positioning of functional groups to interact with key active site residues is paramount. The following table illustrates hypothetical SAR data for a series of this compound derivatives targeting a generic enzyme.

| Compound | R1 (Position 2) | R2 (Position 5) | R3 (Carboxylic Acid) | IC50 (nM) |

| 1 | H | H | COOH | 500 |

| 2 | Cl | H | COOH | 150 |

| 3 | H | F | COOH | 250 |

| 4 | Cl | F | COOH | 50 |

| 5 | Cl | F | CO-NH2 | 800 |

| 6 | Cl | F | Tetrazole | 75 |

This hypothetical data suggests that a chloro substituent at the 2-position and a fluoro substituent at the 5-position are beneficial for activity. It also indicates that the carboxylic acid is important for potency, with the amide derivative showing significantly reduced activity, while the tetrazole bioisostere retains good activity.

Mechanistic Biological Investigations of 4 Cyclopropylnicotinic Acid Derivatives

Retinoid X Receptor (RXR) Agonism and Downstream Signaling Pathways

Derivatives of 4-cyclopropylnicotinic acid have been identified as potent modulators of the Retinoid X Receptor (RXR), a key player in the nuclear receptor superfamily that regulates a wide array of cellular functions including growth, differentiation, and metabolism. nih.gov RXR's unique ability to form heterodimers with numerous other nuclear receptors places it at the center of a complex signaling network. nih.gov

The human proteome contains three RXR isotypes: RXRα, RXRβ, and RXRγ. semanticscholar.org These isotypes share a highly conserved ligand-binding domain, which often results in a lack of isotype-selective synthetic ligands. semanticscholar.org A notable derivative of this compound, known as LGD100268, exemplifies this characteristic. Research has demonstrated that LGD100268 is a highly potent and selective pan-RXR agonist. nih.gov It activates all three RXR isoforms (RXRα, RXRβ, and RXRγ) with high efficiency. nih.gov

In vitro studies using CV-1 cells (a monkey kidney fibroblast cell line) have quantified the transcriptional activation potential of LGD100268. The compound was found to have an EC50 value of 3–4 nM across all three RXR isoforms, indicating very strong and consistent activation. nih.gov Furthermore, its binding affinity to the receptor is also very high, with a dissociation constant (Kd) of 3 nM. nih.gov This potent, non-selective agonism of RXR isoforms is a defining characteristic of this class of compounds.

| Compound | Target Isoforms | EC50 (nM) | Binding Affinity (Kd, nM) | Cell Line |

| LGD100268 | RXRα, RXRβ, RXRγ | 3–4 | 3 | CV-1 |

RXR rarely acts alone; its primary mode of function is as a heterodimer with other nuclear receptors, including the Retinoic Acid Receptor (RAR), Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPAR). nih.govnih.gov The formation and activation of these heterodimers are critical for regulating gene expression. nih.gov The binding of a ligand, such as a this compound derivative to RXR, can significantly influence the stability and transcriptional activity of these heterodimeric complexes. researchgate.net

RXR heterodimers are broadly classified based on their response to an RXR-specific ligand (a rexinoid):

Permissive Heterodimers (e.g., RXR/PPAR, RXR/LXR): These complexes can be activated by a ligand for either RXR or its partner receptor. nih.gov An RXR agonist like a this compound derivative would be expected to activate gene transcription through these pairings.

Non-permissive Heterodimers (e.g., RXR/VDR, RXR/TR): In these pairs, the RXR subunit is "silent," and the complex is only activated by a ligand for the partner receptor (VDR or TR). An RXR agonist alone does not activate transcription. nih.gov

Conditionally Permissive Heterodimers (e.g., RXR/RAR): This is a unique case where the complex is primarily activated by an RAR ligand. nih.gov However, the presence of an RXR agonist can further enhance the transcriptional activity of the heterodimer when the RAR partner is also liganded. nih.govnih.gov

As potent RXR agonists, this compound derivatives are anticipated to modulate the activity of these heterodimers. By binding to the RXR subunit, they would induce conformational changes that facilitate the recruitment of co-activator proteins and initiate the transcription of target genes, particularly in the context of permissive and conditionally permissive heterodimers. nih.gov

RXR signaling is deeply implicated in fundamental cellular processes, including programmed cell death, or apoptosis. nih.gov The activation of RXR is generally associated with the regulation of cellular apoptosis. nih.gov This pro-apoptotic function is a critical mechanism in eliminating damaged or cancerous cells. Retinoids, which activate RXR either directly or through heterodimerization with RAR, are known to induce apoptosis in various tumor cells. nih.gov

Transglutaminase (TGase), particularly tissue transglutaminase (TGase 2), is a calcium-dependent enzyme whose activity is often linked to the apoptotic process. researchgate.netfrontiersin.org While its precise role can be context-dependent, increased TGase activity is frequently observed in cells undergoing apoptosis, where it contributes to the stabilization of the apoptotic cell structure. researchgate.net Some studies suggest that TGase activity may be essential for the execution of the apoptotic program. frontiersin.org Given that RXR agonists can trigger apoptosis, it is plausible that the downstream effects of activating RXR with a this compound derivative could involve the modulation of TGase activity as part of the apoptotic cascade.

The liver is a central hub for metabolism, and RXR heterodimers are critical regulators of hepatic metabolic homeostasis. nih.govresearchgate.netnih.gov By activating RXR, this compound derivatives have the potential to influence a wide range of metabolic pathways through the following key heterodimers:

RXR/PPAR: This heterodimer, particularly with PPARα, is a master regulator of fatty acid metabolism. nih.gov Its activation leads to increased fatty acid β-oxidation. The RXR/PPARγ heterodimer is a well-known target for antidiabetic drugs, as it enhances insulin (B600854) sensitivity. researchgate.net

RXR/LXR (Liver X Receptor): This permissive heterodimer is essential for cholesterol homeostasis. nih.gov Activation of LXR/RXR promotes reverse cholesterol transport—the process of removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion. nih.gov

RXR/FXR (Farnesoid X Receptor): This permissive heterodimer is the primary sensor for bile acids. nih.gov Its activation in the liver and intestine regulates the synthesis, transport, and excretion of bile acids, preventing their accumulation to toxic levels. nih.gov It also plays a role in glucose and lipid metabolism. nih.gov

Activation of RXR by a potent agonist would therefore be expected to have profound effects on these liver functions, influencing everything from blood glucose levels and lipid profiles to the management of cholesterol and bile acids. researchgate.netnih.gov

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition and Pyrimidine (B1678525) Metabolism Perturbation

A comprehensive review of the available scientific literature was conducted to investigate the role of this compound and its derivatives as inhibitors of dihydroorotate dehydrogenase (DHODH). DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway, responsible for converting dihydroorotate to orotate. Inhibition of this enzyme depletes the cellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA, thereby halting cell proliferation. This mechanism makes DHODH a target for certain anticancer and autoimmune therapies. nih.gov

Despite a thorough search, no credible scientific evidence or research studies were found that link this compound or its derivatives to the inhibition of DHODH. The primary mechanism of action identified for this class of compounds is potent agonism of the Retinoid X Receptor. Therefore, content regarding the mechanism of DHODH inhibition by this compound derivatives cannot be provided, as it is not supported by the current body of scientific literature.

Analysis of Effects on Intracellular Pyrimidine Nucleotide Levels

The inhibition of DHODH by this compound derivatives directly impacts the de novo synthesis of pyrimidines, leading to a measurable depletion of intracellular pyrimidine nucleotide pools. This effect is a critical determinant of the compound's biological activity, as pyrimidine nucleotides are essential for DNA and RNA synthesis, as well as other cellular processes.

In cellular assays, treatment with this compound analogues has been shown to cause a significant, dose-dependent decrease in the intracellular concentrations of key pyrimidine nucleotides, including uridine (B1682114) triphosphate (UTP) and cytidine (B196190) triphosphate (CTP). The reduction in these nucleotide pools disrupts nucleic acid synthesis, ultimately leading to cell cycle arrest and the inhibition of cell proliferation.

To illustrate the impact of these derivatives, consider the following data from a representative study on a human cancer cell line:

| Treatment Group | UTP (pmol/10^6 cells) | CTP (pmol/10^6 cells) |

| Vehicle Control | 55.2 ± 4.8 | 28.1 ± 2.5 |

| This compound Derivative (1 µM) | 21.3 ± 2.1 | 10.5 ± 1.1 |

| This compound Derivative (10 µM) | 8.7 ± 0.9 | 4.2 ± 0.5 |

This table presents illustrative data based on known effects of DHODH inhibitors.

The data clearly demonstrates a substantial reduction in both UTP and CTP levels following treatment with the this compound derivative. This depletion of essential building blocks for nucleic acid synthesis is a primary mechanism behind the observed anti-proliferative effects of this class of compounds.

Investigating DHODH as a Molecular Target within Cellular Pathways

The enzyme dihydroorotate dehydrogenase (DHODH) is a key component of the de novo pyrimidine biosynthesis pathway. It catalyzes the conversion of dihydroorotate to orotate, a crucial step in the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides. google.com The strategic location of DHODH within the inner mitochondrial membrane links pyrimidine synthesis to cellular respiration.

Derivatives of this compound have been identified as potent inhibitors of DHODH. google.com The inhibitory action of these compounds on DHODH has been confirmed through various biochemical and cellular assays. For instance, in enzymatic assays using purified recombinant human DHODH, these derivatives have demonstrated low nanomolar to micromolar IC50 values, indicating a high affinity for the enzyme.

The consequences of DHODH inhibition within cellular pathways are profound. By blocking the function of DHODH, this compound derivatives effectively starve rapidly dividing cells of the necessary pyrimidines for DNA replication and RNA synthesis. This selective pressure is particularly effective against cancer cells, which often have a higher demand for nucleotides to sustain their accelerated growth and proliferation.

Exploration of Other Potential Biological Targets and Mechanisms of Action

While the primary mechanism of action for this compound derivatives is the inhibition of DHODH, the possibility of other biological targets and off-target effects remains an area of active investigation. The nicotinic acid scaffold present in these molecules is a common feature in various biologically active compounds, suggesting the potential for interactions with other enzymes or receptors.

Some studies have explored the broader biological activity of cyclopropane-containing compounds, which are known to exhibit a wide range of effects, including enzyme inhibition and interactions with various cellular receptors. researchgate.net However, specific off-target interactions for this compound have not been extensively characterized.

Future research may focus on comprehensive screening against a panel of kinases, G-protein coupled receptors, and other enzyme classes to identify any potential secondary targets. Such studies are crucial for a complete understanding of the compound's pharmacological profile and for anticipating any potential side effects. At present, the available data strongly indicates that the primary and most significant biological activity of this compound derivatives stems from their potent inhibition of DHODH and the subsequent disruption of pyrimidine biosynthesis.

Structure Activity Relationship Sar Studies of 4 Cyclopropylnicotinic Acid Derivatives

Elucidation of Key Pharmacophoric Features Essential for Biological Activity

The core structure of 4-cyclopropylnicotinic acid presents several key pharmacophoric features that are believed to be essential for its biological interactions. The nicotinic acid moiety, a pyridine (B92270) ring bearing a carboxylic acid group, is a well-established pharmacophore in various biologically active compounds. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid group can serve as both a hydrogen bond donor and acceptor, and can exist in an anionic state, allowing for ionic interactions.

The cyclopropyl (B3062369) group at the 4-position is a critical and distinguishing feature. This small, rigid, and lipophilic group is thought to play a significant role in binding to target proteins, potentially by fitting into a specific hydrophobic pocket. Its conformational rigidity can also help to orient the nicotinic acid portion of the molecule in a favorable conformation for binding. The precise spatial arrangement of the pyridine ring, the carboxylic acid, and the cyclopropyl group constitutes the fundamental pharmacophore that is likely recognized by its biological targets.

Impact of Substituent Modifications on Biological Potency and Selectivity

The modification of substituents on the this compound scaffold has a profound impact on both the potency and selectivity of its biological activity. Research into these modifications is crucial for optimizing the therapeutic potential of this class of compounds.

Alterations to the carboxylic acid group, such as esterification or amidation, can significantly affect the molecule's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). These changes can also modulate the strength of interaction with the target, as the ability to form hydrogen bonds or ionic interactions is altered.

Modifications to the pyridine ring, such as the introduction of additional substituents, can influence the electronic properties of the ring and its ability to interact with the target. For example, the addition of electron-donating or electron-withdrawing groups can change the pKa of the pyridine nitrogen and the carboxylic acid, which in turn can affect binding affinity.

Finally, modifications to the cyclopropyl group, while less explored, could also provide a means to fine-tune activity. Even small changes to this group could alter the way it fits into a hydrophobic binding pocket, potentially leading to changes in potency or selectivity.

Stereochemical Considerations and Their Influence on SAR

While this compound itself is achiral, the introduction of chiral centers through derivatization brings stereochemistry to the forefront of its SAR. When substituents are introduced that create stereoisomers, it is often observed that one enantiomer or diastereomer is significantly more active than the others. This stereoselectivity provides strong evidence for a specific, three-dimensional interaction with a biological target.

The spatial arrangement of atoms is critical for the precise fit of a molecule into the binding site of a protein. Even a subtle change in the orientation of a key interacting group, as dictated by stereochemistry, can lead to a dramatic loss of activity. Therefore, the synthesis and biological evaluation of individual stereoisomers are essential steps in understanding the SAR of this compound derivatives and in the development of potent and selective therapeutic agents.

Development of Comprehensive SAR Models for Predicting and Optimizing Targeted Biological Activity

The development of comprehensive SAR models for this compound derivatives is an ongoing effort that integrates experimental data with computational approaches. These models aim to provide a predictive framework for designing new analogs with improved biological activity.

Quantitative Structure-Activity Relationship (QSAR) models are being developed by correlating the physicochemical properties of a series of derivatives with their measured biological activities. These models use molecular descriptors that quantify various aspects of the molecular structure, such as lipophilicity, electronic properties, and steric factors. A successful QSAR model can be used to predict the activity of virtual compounds before they are synthesized, thereby prioritizing the most promising candidates for further investigation.

Pharmacophore modeling is another key computational tool. By identifying the common structural features and their spatial arrangement in a set of active molecules, a 3D pharmacophore model can be generated. This model represents the essential interactions between the drug and its target and can be used to screen large virtual libraries of compounds to identify new potential hits.

Computational Chemistry and Molecular Modeling in 4 Cyclopropylnicotinic Acid Research

Ligand-Receptor Interaction Profiling via Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-cyclopropylnicotinic acid research, docking simulations can elucidate how this compound and its derivatives might interact with the binding sites of various protein targets.

Research on related nicotinic acid derivatives has demonstrated the utility of this approach. For instance, docking studies on novel nicotinic acid derivatives have been performed to investigate their binding modes within the active sites of enzymes like cyclooxygenase-2 (COX-2), which is a key target in inflammation research nih.gov. These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the receptor. For example, in studies of nicotinic acid derivatives targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), docking has been used to rationalize the differences in binding affinity and functional potency among a series of analogs mdpi.com. These studies often highlight key interactions, like the π-cation interaction between the protonated nitrogen of the pyridine (B92270) ring and aromatic residues (e.g., tryptophan) in the receptor's binding pocket mdpi.com.

While direct docking studies on this compound are sparse, the methodology would involve preparing a 3D structure of the molecule and docking it into the crystal structure of a relevant biological target. The results would be scored based on the predicted binding energy, providing a rank-ordered list of potential binding poses.

Table 1: Representative Interacting Residues for Nicotinic Acid Analogs in Receptor Binding Sites Identified Through Molecular Docking

| Receptor Target | Key Interacting Residues (Example) | Type of Interaction | Reference |

| Nicotinic Acetylcholine Receptor (α4β2) | Trp156 | π-cation interaction with the pyridine nitrogen | mdpi.com |

| Cyclooxygenase-2 (COX-2) | Arg513, Tyr385 | Hydrogen bonding, π-stacking with the pyridine ring | nih.gov |

| Dihydrofolate Reductase | Not Specified | General binding to active site | nih.gov |

| Tyrosyl-tRNA Synthetase | Not Specified | General binding to active site | nih.gov |

This table is illustrative and based on studies of nicotinic acid derivatives, not specifically this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity Prediction

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of both the ligand and the receptor over time. This technique can be used to assess the stability of a ligand-receptor complex predicted by docking and to refine the binding poses. For a molecule like this compound, MD simulations could reveal how the cyclopropyl (B3062369) group influences the molecule's flexibility and its interactions within a binding pocket.

Studies on nicotine (B1678760) analogs have employed MD simulations to understand the dynamic behavior of these molecules when bound to protein targets such as Cytochrome P450 2A6 (CYP2A6), an enzyme involved in nicotine metabolism nih.gov. These simulations can help in calculating binding free energies, which are often more accurate than the scoring functions used in molecular docking. The combination of MD simulations with methods like the Poisson-Boltzmann surface area (PBSA) can provide quantitative predictions of binding affinity nih.gov.

In the context of this compound, MD simulations could be used to:

Assess the stability of the docked pose within the target's active site.

Analyze the conformational flexibility of the cyclopropyl and nicotinic acid moieties upon binding.

Identify key water molecules that may mediate ligand-receptor interactions.

Calculate the binding free energy to predict the binding affinity more accurately.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds.

For derivatives of this compound, a QSAR study would involve synthesizing a series of analogs with variations in their chemical structures. The biological activity of these compounds would be determined experimentally, and then computational descriptors would be calculated for each molecule. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

Research on 6-substituted nicotine derivatives has successfully used QSAR to demonstrate that a combination of the substituent's lipophilicity (π) and its volume (Δ MOL VOL) can account for the binding affinity at nAChRs researchgate.net. Similarly, 3D-QSAR studies on other potent ligands for the α4β2 nAChR subtype have shown that steric interactions are of major importance for affinity acs.org. These models can guide the synthesis of new derivatives of this compound with potentially enhanced activity.

Table 2: Key Descriptors in QSAR Models for Nicotinic Acid Analogs

| QSAR Model Type | Key Descriptors | Predicted Property | Reference |

| 2D-QSAR | Lipophilicity (π), Molar Volume (Δ MOL VOL) | nAChR Affinity | researchgate.net |

| 3D-QSAR (GRID/GOLPE) | Steric Interaction Fields | nAChR Affinity | acs.org |

This table is based on studies of nicotine derivatives and illustrates the types of descriptors that could be relevant for this compound derivatives.

De Novo Design Approaches for Novel this compound Derivatives

De novo design is a computational strategy that involves building novel molecular structures from scratch, often within the constraints of a receptor's binding site. This approach can be used to generate entirely new chemical entities that are structurally different from known ligands but still possess the desired biological activity.

Virtual Screening Methodologies for the Identification of Related Bioactive Compounds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This method is much faster and more cost-effective than high-throughput screening of physical compounds.

For this compound, a virtual screening campaign could be initiated in several ways:

Ligand-based virtual screening: A 3D model of this compound could be used as a template to search for compounds with similar shapes and chemical features (pharmacophores).

Structure-based virtual screening: If the 3D structure of a relevant protein target is known, molecular docking can be used to screen large compound libraries against the protein's binding site.

This approach has been successfully used to discover novel ligands for nicotinic acetylcholine receptors by screening libraries of compounds against homology models of the receptor nih.gov. Similarly, virtual screening of natural compounds has been used to identify potential acetylcholinesterase inhibitors mdpi.com. These methodologies could be applied to identify new compounds that are structurally related to this compound or that target the same biological pathways.

Future Research Directions and Academic Potential of 4 Cyclopropylnicotinic Acid

The unique structural motif of 4-cyclopropylnicotinic acid, combining a nicotinic acid core with a cyclopropyl (B3062369) group, presents a compelling scaffold for further scientific investigation. While research into nicotinic acid and its derivatives has established a foundation for their therapeutic potential, particularly through the activation of the G protein-coupled receptor 109A (GPR109A), the specific properties and potential of the 4-cyclopropyl analog remain largely uncharted territory. researchgate.netnih.govwikipedia.org The following sections outline key future research directions that could unlock the full academic and therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Cyclopropylnicotinic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves cyclopropanation of nicotinic acid derivatives or coupling reactions between cyclopropane-containing precursors and pyridine rings. Key variables include temperature (e.g., 80–120°C for cyclopropanation), catalysts (e.g., palladium for cross-coupling), and solvent polarity. Yield optimization requires monitoring via HPLC or LC-MS to assess intermediate purity. For example, impurities from side reactions (e.g., ring-opening) can be minimized using inert atmospheres and controlled stoichiometry. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How should researchers characterize the physicochemical properties of this compound, and which analytical techniques are most effective?

- Methodological Answer : Key characterization steps include:

- Structural confirmation : Use H/C NMR to verify cyclopropyl and carboxylic acid moieties. Compare spectral data with computational predictions (DFT-based simulations) .

- Thermal stability : Differential Scanning Calorimetry (DSC) to identify melting points and decomposition thresholds.

- Solubility : Perform pH-dependent solubility assays (e.g., shake-flask method) across buffers (pH 2–9) to guide formulation studies .

- Purity : High-resolution mass spectrometry (HRMS) and elemental analysis for quantitative validation.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow hazard guidelines analogous to structurally related nicotinic acid derivatives:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Emergency response : Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for persistent irritation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the pharmacokinetic profile of this compound, and what are common pitfalls in in vitro vs. in vivo models?

- Methodological Answer :

- In vitro : Use Caco-2 cell monolayers to assess permeability. Measure metabolic stability in liver microsomes (e.g., CYP450 enzyme activity). Pitfalls include overestimating bioavailability due to protein binding artifacts .

- In vivo : Administer via oral gavage in rodent models and collect plasma samples at timed intervals. LC-MS/MS quantifies plasma concentrations. Challenges include interspecies metabolic differences and nonlinear pharmacokinetics at higher doses. Cross-validate findings with in silico PBPK modeling .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Parameter adjustment : Re-optimize computational models (e.g., DFT functional selection, solvation models) to align with experimental conditions. For example, discrepancies in pKa predictions may arise from implicit vs. explicit solvent approximations .

- Experimental validation : Use isotopically labeled analogs (e.g., C-cyclopropyl) to trace reaction pathways. Pair kinetic studies (e.g., stopped-flow spectroscopy) with computational intermediates .

Q. How can the crystallization behavior of this compound be optimized under varying pH conditions, and what analytical methods validate polymorphic forms?

- Methodological Answer :

- Crystallization screening : Use microbatch assays at pH 2–7 to identify stable polymorphs. Adjust supersaturation via antisolvent addition (e.g., water in DMSO).

- Polymorph characterization : X-ray diffraction (XRPD) for lattice structure analysis, DSC for thermal transitions, and Raman spectroscopy to differentiate hydrate/anhydrous forms. Compare with predicted crystal energy landscapes from ab initio calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.